molecular formula C16H19N3O4S B2391382 N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide CAS No. 886911-17-7

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Cat. No. B2391382
CAS RN: 886911-17-7
M. Wt: 349.41
InChI Key: SWEGQSPYKPBHCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yielded the acylated compounds .

Scientific Research Applications

Anti-Inflammatory Activity

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide has been investigated for its anti-inflammatory potential. In vitro studies have demonstrated its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Specifically, compounds like 11b, 11k, 12b, and 12d have shown selective inhibition of COX-2 isozyme . These findings suggest that this compound could be explored further as a potential anti-inflammatory agent.

Ulcerogenic Liability Assessment

Safety evaluation is crucial for any potential drug candidate. Compound 11b, among the tested derivatives, exhibited promising anti-inflammatory activity while maintaining a favorable safety profile. It had the lowest ulcerogenic liability (Ulcer Index, UI = 0.83), indicating reduced risk of gastric ulcers . Such data is essential for assessing the compound’s suitability for therapeutic use.

In Silico ADME Prediction

Understanding the pharmacokinetic properties of a compound is vital during drug development. In silico studies have explored the physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide. These predictions provide insights into its bioavailability and potential as a drug candidate .

Cyclooxygenase Inhibition

The compound’s selective inhibition of COX-2 (IC50 = 0.10 μM) suggests its potential as a COX-2 inhibitor. COX-2 inhibitors are relevant in managing pain, inflammation, and other related conditions .

Other Potential Applications

While the above areas are well-studied, there may be additional applications worth exploring. For instance, benzimidazole derivatives (to which this compound belongs) have been investigated for their antitumor, antiviral, and antimicrobial properties . Further research could uncover novel applications.

properties

IUPAC Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-24(21,22)13-9-7-12(8-10-13)15-18-19-16(23-15)17-14(20)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEGQSPYKPBHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

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